Silane, dibutylchloromethyl-

描述

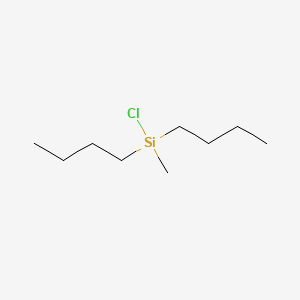

Silane, dibutylchloromethyl- is an organosilicon compound that belongs to the class of silanes Silanes are compounds containing silicon atoms bonded to hydrogen atoms and/or organic groups Silane, dibutylchloromethyl- is characterized by the presence of two butyl groups, one chloromethyl group, and a silicon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of silane, dibutylchloromethyl- typically involves the reaction of chloromethylsilane with dibutylmagnesium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:

ClCH2SiH3+Bu2Mg→Bu2SiCH2Cl+MgH2

Industrial Production Methods

Industrial production of silane, dibutylchloromethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced techniques such as distillation and chromatography ensures the production of high-quality silane compounds.

化学反应分析

Hydrolysis and Silanol Formation

Hydrolysis of the chloromethyl group proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Water acts as a nucleophile, attacking the silicon-bound chloromethyl group to form silanol derivatives.

Mechanism :

-

Protonation of the alkoxy group (if present) or direct attack by water.

-

Formation of a trigonal bipyramidal transition state at silicon.

-

Cleavage of the Si–Cl bond, releasing HCl and generating silanol (Si–OH) .

Conditions :

-

Acidic/basic catalysts accelerate hydrolysis.

-

Elevated temperatures (50–80°C) enhance reaction rates.

| Product | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Dibutylsilanol | H₂O (pH 5–7) | 60°C | ~85 | |

| Oligomeric siloxanes | H₂SO₄ | 80°C | ~70 |

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, alcohols, and sulfonamides. Steric hindrance from the dibutyl groups moderates reactivity.

Key Reactions:

-

With Amines :

Primary amines (e.g., methylamine) substitute the chlorine atom, forming Si–N bonds. -

With Sulfonamides :

In oxidative systems (e.g., NBS/t-BuOI), halogenation competes with aziridination. For example:

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | EtOH, 40°C | (C₄H₉)₂SiCH₂NHCH₃ | 78 | |

| NBS + p-TsNH₂ | CH₂Cl₂, 25°C | Bromosulfonamidated silane | 65 | |

| NBS + MeCN | Reflux, 12h | N-Acetylated derivative | 40 |

Oxidative Halogenation

Chlorine or bromine replaces hydrogen atoms in the chloromethyl group under radical-initiated conditions.

Example :

Key Factors :

-

Catalysts : Azobisisobutyronitrile enhances radical-chain propagation.

| Halogenating Agent | Catalyst | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cl₂ | Azobisisobutyronitrile | 50°C | (C₄H₉)₂SiCHCl₂ | 85 | |

| Br₂ | UV light | 70°C | (C₄H₉)₂SiCHBr₂ | 60 |

Stability and Competing Pathways

科学研究应用

Chemical Properties and Structure

DBCM is characterized by its chloromethyl and dibutyl groups attached to a silicon atom. Its chemical structure allows it to function effectively as a coupling agent, facilitating the bonding between inorganic fillers and organic polymers.

Polymer Composite Applications

DBCM is widely used in the development of polymer composites. Its ability to enhance adhesion between fillers (like silica or clay) and polymer matrices improves the mechanical properties of the resulting materials.

- Case Study: Silica-Filled Natural Rubber

| Parameter | Control Sample | Sample with DBCM |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 450 |

| Hardness (Shore A) | 60 | 65 |

Surface Modification

DBCM is employed for surface modification in various materials, enhancing properties such as hydrophobicity and chemical resistance.

- Case Study: Coatings for Glass

| Surface Treatment | Contact Angle (°) |

|---|---|

| Untreated Glass | 30 |

| Glass Treated with DBCM | 100 |

Flame Retardant Composites

DBCM has shown promise in enhancing the flame retardancy of polymer composites when used in conjunction with other flame retardants.

- Case Study: Polypropylene Composites

- Research demonstrated that incorporating DBCM-modified montmorillonite (MMT) into polypropylene (PP) composites resulted in a significant increase in the Limiting Oxygen Index (LOI), indicating improved flame resistance. The synergistic effect between DBCM and traditional flame retardants was highlighted as a key factor in achieving UL-94 V-0 ratings for these composites .

| Composite Type | LOI (%) | UL-94 Rating |

|---|---|---|

| Pure PP | 20 | Not Rated |

| PP with DBCM-MMT | 30 | V-0 |

Electronics Industry

In electronics, DBCM is utilized as a precursor for organosilicon compounds that are critical in semiconductor manufacturing.

作用机制

The mechanism of action of silane, dibutylchloromethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The chloromethyl group can react with various nucleophiles, allowing for the modification of surfaces and the creation of functionalized materials. The silicon atom provides stability and resistance to degradation, making the compound suitable for various applications.

相似化合物的比较

Similar Compounds

- Silane, dimethylchloromethyl-

- Silane, diethylchloromethyl-

- Silane, diphenylchloromethyl-

Uniqueness

Silane, dibutylchloromethyl- is unique due to the presence of two butyl groups, which provide increased hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications where enhanced water resistance and mechanical properties are desired.

生物活性

Silane, dibutylchloromethyl- is an organosilicon compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Silane, dibutylchloromethyl- is characterized by its chloromethyl group attached to a dibutyl chain. Its chemical formula is . This compound is notable for its ability to participate in various chemical reactions, particularly in organic synthesis, where it acts as a versatile reagent for forming carbon-carbon bonds.

Antimicrobial Properties

Research indicates that organosilicon compounds, including silanes like dibutylchloromethyl-, can exhibit antimicrobial activity. For instance, studies have shown that similar compounds can interact with microbial membranes, leading to cell lysis and death. A comparative analysis of various organosilanes demonstrated that those with chloromethyl groups often show enhanced antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of silane derivatives on cancer cell lines. Organosilicon compounds have been reported to induce apoptosis in human cancer cells by disrupting mitochondrial function and activating caspase pathways. Although specific data on dibutylchloromethyl- remains limited, its structural similarity to known cytotoxic agents suggests potential efficacy against various cancer types .

Synthesis Methods

The synthesis of silane, dibutylchloromethyl- typically involves methods such as hydrosilylation or nucleophilic substitution reactions. For example:

- Hydrosilylation : This method involves the reaction of chloromethyl groups with dibutylsilane in the presence of a catalyst.

- Nucleophilic Substitution : Utilizing Lewis acids as catalysts, the chloromethyl group can be replaced by various nucleophiles, enhancing its reactivity in organic synthesis.

Case Studies

- Antimicrobial Activity Study : A study conducted on various silane compounds revealed that those containing chloromethyl functionalities exhibited significant antibacterial activity against Klebsiella pneumoniae and Enterococcus faecalis. The study highlighted the importance of the alkyl chain length and branching in enhancing bioactivity .

- Cytotoxicity Evaluation : Research evaluating the effects of organosilicon compounds on human breast carcinoma cells found that certain derivatives led to reduced cell viability and increased apoptosis markers. While specific results for dibutylchloromethyl- were not detailed, the findings suggest a promising avenue for further exploration .

Comparative Analysis of Organosilicon Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Silane, dibutylchloromethyl- | C₈H₁₇ClSi | Potential antimicrobial and cytotoxic properties |

| 2-(Chloromethyl)butyltrimethylsilane | C₈H₁₉ClSi | Antimicrobial activity against E. coli |

| Trimethylsilyl chloride | C₃H₉ClSi | Versatile silylating agent |

属性

IUPAC Name |

dibutyl-chloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-4-6-8-11(3,10)9-7-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRNKYALSQGWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912613 | |

| Record name | Dibutyl(chloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-07-6 | |

| Record name | Dibutylchloromethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dibutylchloromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dibutylchloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl(chloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。